molecular formula C12H17BrN2O B1406237 1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine CAS No. 1538707-47-9

1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine

Cat. No. B1406237
CAS RN: 1538707-47-9
M. Wt: 285.18 g/mol
InChI Key: YYCJRXMQMYQZQY-UHFFFAOYSA-N
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Description

“1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17BrN2 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for “this compound” is not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel compound, closely related to 1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine, was synthesized and its structure was analyzed using various techniques like HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).

Pharmacological Studies

  • Research on analogues of this compound, particularly focusing on their affinity for serotonin receptors and adrenergic receptors, has been conducted. These studies involved structural modifications to improve selectivity and potency (Raghupathi et al., 1991).

Antifungal and Biological Activity

  • Derivatives containing a piperazine nucleus, including those similar to this compound, were prepared and evaluated for their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds also underwent molecular docking studies to validate their enzyme inhibitory potentials (Mermer et al., 2018).

Radiotracer Development for PET Imaging

  • A compound with a structure closely related to this compound was developed as a potential PET radiotracer for the serotonin 5-HT7 receptor. The study included the synthesis of the radiotracer, its in vitro and in vivo evaluation, and preliminary autoradiography experiments (Shimoda et al., 2013).

Bioactive Mannich Bases

  • New Mannich bases, including compounds structurally similar to this compound, were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds showed potential as leading candidates for further design and evaluation in medicinal chemistry (Gul et al., 2019).

properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCJRXMQMYQZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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